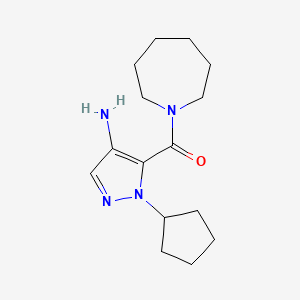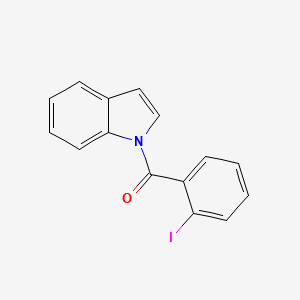
(1H-Indol-1-yl)(2-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1H-Indol-1-yl)(2-iodophenyl)methanone” is a compound that has been used in various scientific studies . It has been involved in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts for C–C cross-coupling reactions .
Synthesis Analysis
The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . The reaction produces a conjugated cyclic compound which can be easily detected and quantified by UV-vis spectroscopy .Chemical Reactions Analysis
The compound has been used in the Mizoroki–Heck reaction, a model reaction for the in situ performance evaluation of Pd catalysts . This reaction is a type of C–C cross-coupling reaction that occurs in an aqueous medium .Scientific Research Applications
Catalytic Model Reactions
- The compound has been used in the aqueous intramolecular Mizoroki–Heck reaction as a catalytic model for evaluating Pd catalysts in C–C cross-coupling reactions. This process produces a detectable conjugated cyclic compound, facilitating the monitoring of reaction progress and catalytic parameter determination (Signori et al., 2015).
Synthesis and Biological Activity
- (1-(5-fluoropentyl)-1H-indol-3-yl)(2-iodophenyl) methanone, a variant of the compound, exhibits strong biological activity. Its synthesis involves multiple steps, including Friedel Crafts acylation and N-alkylation, leading to a total yield of 41.8%. This synthesis method is noted for its simplicity and cost-effectiveness (Cheng, 2012).
Radiolabeling for Imaging
- The compound has been radiolabeled to create [18F]AM694, a potential tracer for imaging cerebral cannabinoid receptors. This process involves regioselective radiofluorination, resulting in a product with high radiochemical yield and purity, useful for neurological studies (Willis et al., 2003).
Drug Metabolism and Pharmacokinetics
- Understanding the metabolism and pharmacokinetics of similar compounds like I-387, which shares structural similarities, is crucial. I-387, an indole compound with antitubulin action, has been studied in mice to understand its pharmacokinetics and metabolism, providing insights applicable to related compounds (Ahn et al., 2011).
Synthesis of Novel Derivatives
- Novel synthesis methods have been developed for derivatives of the compound. For example, the synthesis of [4-(3-methyl-1H-indol-2-yl)phenyl]phenylmethanone offers an efficient route to generate potentially biologically active compounds, highlighting the versatility of the core structure (Suhana & Rajeswari, 2017).
properties
IUPAC Name |
indol-1-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUBEXNDLUMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

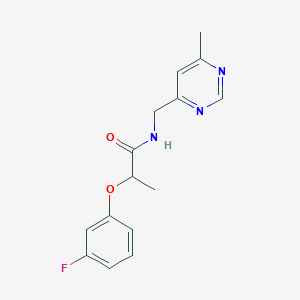
![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B3020431.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3020432.png)

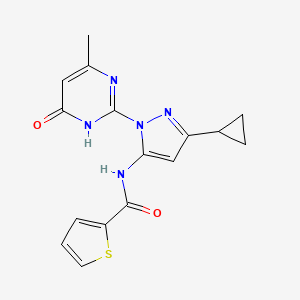
![[(1R,2S)-2-(oxan-4-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B3020437.png)

![N-isopropyl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3020439.png)

![4-chloro-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B3020444.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)
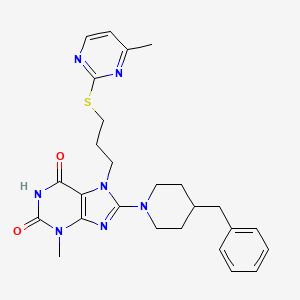
![3,4,5-trimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B3020449.png)
